

using 5-Isocyanato-1,3-benzodioxole as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 5-Isocyanato-1,3-benzodioxole

Cat. No.: B1588169

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An Application Guide to **5-Isocyanato-1,3-benzodioxole**: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern drug discovery, the efficiency with which chemists can generate novel, biologically active molecules is paramount. Building blocks that offer both a versatile reactive handle and a privileged structural motif are invaluable assets. **5-Isocyanato-1,3-benzodioxole** is one such reagent, merging the high electrophilicity of an isocyanate group with the biologically significant 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) scaffold.

The isocyanate functional group is a cornerstone of synthetic chemistry, enabling the rapid and efficient formation of stable urea, carbamate, and thiocarbamate linkages under mild conditions.[1][2] This reactivity is ideal for late-stage functionalization and the construction of compound libraries for structure-activity relationship (SAR) studies.[3]

Simultaneously, the 1,3-benzodioxole moiety is a recognized "privileged structure" in medicinal chemistry.[4] It is present in numerous natural products and FDA-approved drugs, such as the antidepressant Paroxetine and the erectile dysfunction treatment Tadalafil.[5][6] This scaffold is known to impart favorable physicochemical properties and engage in critical interactions with biological targets.[4][7] However, its well-documented ability to inhibit cytochrome P450 (CYP)

enzymes presents both a strategic opportunity for modulating pharmacokinetics and a critical challenge to be managed during drug development.^{[6][8]}

This guide provides a comprehensive overview of the applications and protocols for using **5-isocyanato-1,3-benzodioxole** as a strategic building block for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

Before undertaking any experimental work, a thorough understanding of the reagent's properties and hazards is essential. Isocyanates are potent respiratory sensitizers and require careful handling.

Table 1: Physicochemical Properties of **5-Isocyanato-1,3-benzodioxole**

Property	Value	Reference
CAS Number	71217-46-4	[9]
Molecular Formula	C ₈ H ₅ NO ₃	[10]
Molecular Weight	163.13 g/mol	[10]
Appearance	(Typically) Off-white to light yellow solid or liquid	-
InChI Key	YJFLKGRXNCNJJK-UHFFFAOYSA-N	-

Table 2: Hazard and Safety Information Summary

Hazard Category	GHS Pictograms	Hazard Statements	Precautionary Statements (Selected)	Reference
Acute Toxicity	GHS07	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.	P261: Avoid breathing mist/vapors.P280 : Wear protective gloves/clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air.	[11]
Skin/Eye Irritation	GHS07	H315: Causes skin irritation.H319: Causes serious eye irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[9]

Sensitization	GHS08	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.	P261: Avoid breathing mist/vapors.P342 +P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.	[11]
Target Organ Toxicity	GHS07	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.	[9]
Handling & Storage	-	-	P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.	[9]

Causality Note: The high reactivity of the isocyanate group is responsible for its utility and its toxicity. It readily reacts with nucleophilic functional groups, including water (moisture) and the amine/hydroxyl/thiol groups found in biological macromolecules, which underlies its sensitizing and irritant properties.[12] Strict adherence to anhydrous conditions and proper personal protective equipment (PPE) is mandatory.

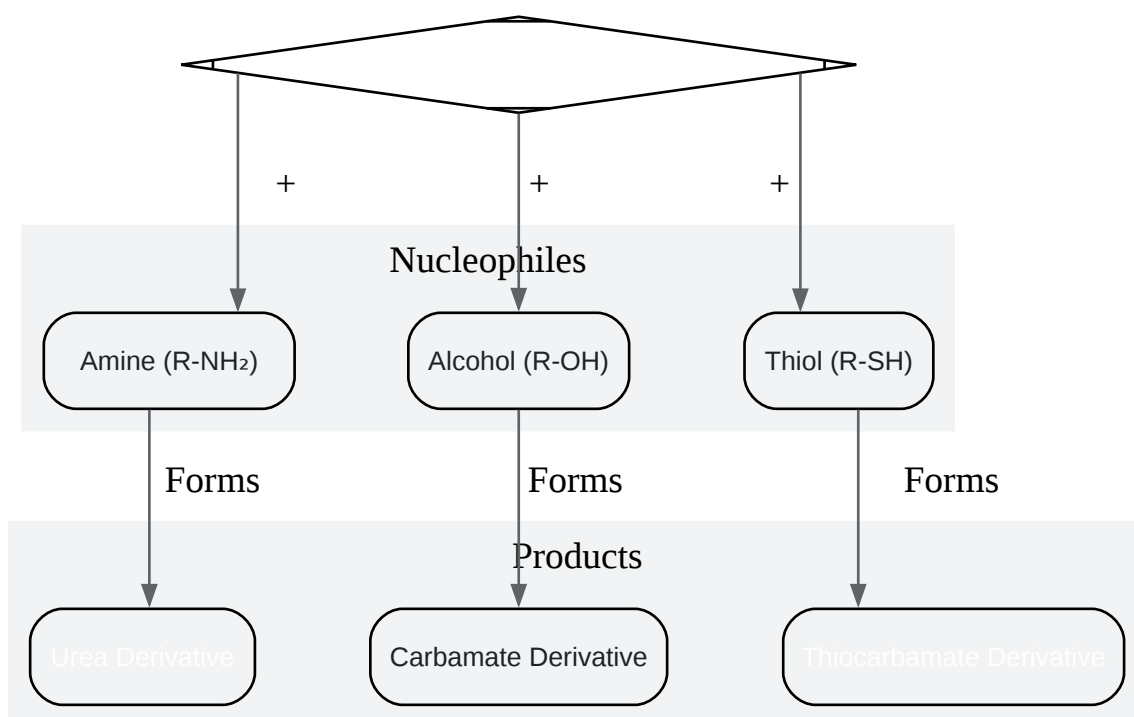
Core Reactivity: A Gateway to Diverse Scaffolds

The primary utility of **5-isocyanato-1,3-benzodioxole** stems from the predictable and efficient reaction of its isocyanate moiety with nucleophiles. This allows for the covalent attachment of the benzodioxole core to a wide array of chemical fragments.

- **Reaction with Amines:** Forms highly stable N,N'-disubstituted ureas. The urea functional group is a superb hydrogen bond donor and acceptor, often critical for anchoring a ligand

within a protein's active site.[1][13] This is the most common application in medicinal chemistry.

- Reaction with Alcohols: Yields carbamates. Carbamates are frequently used as bioisosteres for amide bonds, offering enhanced metabolic stability against proteases.[14][15]
- Reaction with Thiols: Produces thiocarbamates, another important functional group for creating stable linkages in bioactive molecules.[3]



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Caption: Core reactivity pathways of **5-isocyanato-1,3-benzodioxole**.

Strategic Applications in Drug Design

The use of this building block extends beyond simple linkage chemistry. Its incorporation into a molecule is a deliberate design choice with significant implications.

Caption: Strategic considerations in medicinal chemistry.

- **Rapid SAR Exploration:** The isocyanate handle is perfectly suited for generating focused libraries. By reacting **5-isocyanato-1,3-benzodioxole** with a collection of commercially available amines or alcohols, chemists can systematically probe the chemical space around a core scaffold, rapidly identifying derivatives with improved potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
- **Pharmacophore Incorporation:** The benzodioxole ring system is not merely an inert spacer. It is a feature of many bioactive natural products and synthetic molecules, contributing to activities such as anti-tumor, anti-inflammatory, and anti-hyperlipidemia effects.[4][16][17] Its inclusion can introduce new, favorable interactions with the target protein.
- **Pharmacokinetic (PK) Modulation:** The MDP moiety is a well-known mechanism-based inhibitor of several cytochrome P450 enzymes.[6][8] This can be strategically employed to protect a metabolically liable part of the drug molecule, thereby increasing its half-life and bioavailability. However, this property must be carefully evaluated, as it can also lead to undesirable drug-drug interactions if a patient is taking other medications cleared by the same CYP enzymes.[8]

Experimental Application Protocols

The following protocols provide detailed, step-by-step methodologies for the most common synthetic applications of **5-isocyanato-1,3-benzodioxole**.

CRITICAL SAFETY NOTE: All operations involving isocyanates must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes. All glassware must be rigorously dried before use.



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